molecular formula C8H13F2NO B12605665 N-(6,6-Difluorohex-5-EN-1-YL)acetamide CAS No. 877395-28-3

N-(6,6-Difluorohex-5-EN-1-YL)acetamide

Cat. No.: B12605665
CAS No.: 877395-28-3
M. Wt: 177.19 g/mol
InChI Key: YVWORPSAXYFIPY-UHFFFAOYSA-N
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Description

N-(6,6-Difluorohex-5-en-1-yl)acetamide is a chemical compound characterized by the presence of a difluoroalkyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,6-Difluorohex-5-en-1-yl)acetamide typically involves the reaction of 6,6-difluorohex-5-en-1-amine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the acetamide linkage. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6,6-Difluorohex-5-en-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-(6,6-Difluorohex-5-en-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6,6-Difluorohex-5-en-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoroalkyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the difluoroalkyl group enhances its stability and binding affinity in biological systems .

Properties

CAS No.

877395-28-3

Molecular Formula

C8H13F2NO

Molecular Weight

177.19 g/mol

IUPAC Name

N-(6,6-difluorohex-5-enyl)acetamide

InChI

InChI=1S/C8H13F2NO/c1-7(12)11-6-4-2-3-5-8(9)10/h5H,2-4,6H2,1H3,(H,11,12)

InChI Key

YVWORPSAXYFIPY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCC=C(F)F

Origin of Product

United States

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